
5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine
Overview
Description
This compound is a substituted pyrimidine derivative characterized by multiple functional groups, including a cyclopropane ring, propyl chain, and a heavily chlorinated phenyl group. The molecule’s crystallographic data, such as bond angles and torsion parameters, have likely been resolved using programs like SHELXL or SHELXTL, which are industry standards for small-molecule refinement .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NBI 27914 hydrochloride involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the pyrimidine ring: This involves the reaction of appropriate amines with a chlorinated pyrimidine derivative.
Substitution reactions: The introduction of various substituents on the pyrimidine ring is achieved through nucleophilic substitution reactions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of NBI 27914 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent control over reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
NBI 27914 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.
Substitution: Nucleophilic substitution reactions are common, especially during the synthesis of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of NBI 27914 hydrochloride, which are used to study the structure-activity relationship and improve the compound’s pharmacological properties.
Scientific Research Applications
Pharmacological Applications
1. Corticotropin-Releasing Factor Receptor Antagonism
NBI 27914 is primarily recognized for its role as a selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1). This receptor is crucial in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which mediates stress responses. The compound exhibits a high binding affinity (K_i = 1.7 nM) to CRF1 receptors, making it a candidate for treating stress-related disorders such as anxiety and depression .
2. Potential Therapeutic Use in Anxiety Disorders
Research indicates that NBI 27914 may inhibit behavioral seizures and modulate anxiety responses. Its antagonistic action on CRF1 receptors suggests it could be beneficial in developing therapies for anxiety disorders by reducing hyperactivity of the stress response system .
3. Anticancer Properties
The compound has also been investigated for its anticancer potential. Its structural properties allow it to interact with various biological targets, which may lead to the development of new cancer therapies. Studies are ongoing to explore its efficacy against different cancer cell lines.
Organic Chemistry Applications
1. Synthesis and Reactivity
NBI 27914 serves as a valuable building block in organic synthesis. Its unique functional groups facilitate nucleophilic substitution reactions and other organic transformations. The synthesis typically involves multi-step processes including cyclization reactions to form the pyrimidine core and subsequent substitution reactions to introduce various substituents.
2. Reagent in Organic Reactions
Due to its reactivity profile, NBI 27914 can be employed as a reagent in various organic reactions, aiding in the synthesis of more complex molecules. This versatility makes it an important compound for chemists working in synthetic organic chemistry.
Material Science Applications
1. Development of New Materials
The stability and reactivity of NBI 27914 make it suitable for applications in material science. It can be utilized in developing new polymers and coatings due to its unique chemical structure that imparts desirable properties such as durability and resistance to environmental factors.
Mechanism of Action
NBI 27914 hydrochloride exerts its effects by selectively binding to and antagonizing the corticotropin-releasing factor 1 receptor. This receptor is part of the G protein-coupled receptor superfamily and is involved in the stress response. By blocking the receptor, NBI 27914 hydrochloride inhibits the action of corticotropin-releasing factor, thereby modulating the stress response and related physiological processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize its properties, this section compares the compound with three pyrimidine derivatives:
Table 1: Structural and Physicochemical Comparisons
Compound Name | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) | Key Functional Groups |
---|---|---|---|---|
Target Compound (A) | 483.2 | 4.8 | 0.12 | Cyclopropylmethyl, 2,4,6-trichlorophenyl |
5-chloro-2-methyl-4,6-diaminopyrimidine (B) | 188.6 | 1.2 | 8.5 | Unsubstituted amino groups |
4-N-cyclopropyl-6-N-(2,4-dichlorophenyl) (C) | 398.1 | 3.9 | 0.45 | Dichlorophenyl, cyclopropyl |
2-methyl-4-N-propyl-6-N-phenylpyrimidine (D) | 245.3 | 2.5 | 3.2 | Phenyl, propyl |
Key Findings :
Lipophilicity : Compound A exhibits the highest LogP (4.8), attributed to the 2,4,6-trichlorophenyl group, which enhances membrane permeability compared to less chlorinated analogs (e.g., Compound C, LogP 3.9) .
Solubility : The low aqueous solubility of Compound A (0.12 mg/mL) contrasts sharply with simpler derivatives like Compound B (8.5 mg/mL), underscoring the trade-off between hydrophobicity and bioavailability.
Biological Activity
5-Chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine, commonly referred to as NBI 27914, is a compound that has garnered attention for its biological activity, particularly as a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H20Cl4N4
- Molecular Weight : 434.19 g/mol
- CAS Number : 184241-44-9
- Solubility : Soluble in DMSO (16 mg/mL at 60 °C)
Property | Value |
---|---|
Boiling Point | 483.7 ± 45.0 °C (Predicted) |
Density | 1.417 ± 0.06 g/cm³ (Predicted) |
pKa | 3.58 ± 0.50 (Predicted) |
Color | White |
NBI 27914 acts as a selective non-peptide antagonist for the CRF1 receptor with a binding affinity (K_i) of approximately 1.7 nM , demonstrating significant selectivity over CRF2 receptors . The CRF1 receptor is implicated in the regulation of stress responses, anxiety, and depression. By blocking this receptor, NBI 27914 has been shown to mitigate stress-induced behaviors and may have potential applications in treating anxiety disorders and depression.
Antidepressant and Anxiolytic Effects
Research indicates that antagonism of the CRF1 receptor can lead to reductions in anxiety-like behaviors in various animal models. For instance, studies have demonstrated that NBI 27914 can block behavioral seizures and has potential neuroprotective effects by influencing neurogenic activity in the hippocampus .
Neurogenic Activity
NBI 27914 has been investigated for its effects on neurogenic activity in neural stem cells within the adult hippocampus. It appears to promote neurogenesis, which is crucial for cognitive function and emotional regulation .
Effects on Steroidogenic Gene Expression
In studies involving GD15 mouse testis, NBI 27914 was shown to affect steroidogenic gene expression, suggesting a role in reproductive health and hormonal regulation .
Case Studies
- Animal Model Study : A study involving mice demonstrated that administration of NBI 27914 significantly reduced anxiety-like behaviors when subjected to stress tests compared to control groups .
- Neuroprotection Study : In another investigation focused on neurodegenerative conditions, NBI 27914 was found to decrease amyloid β production, which is associated with Alzheimer's disease pathology .
Potential Therapeutic Applications
Given its biological activity, NBI 27914 is being explored for several therapeutic applications:
- Anxiety Disorders : As a CRF1 antagonist, it holds promise for treating anxiety disorders by modulating stress responses.
- Depression : Its ability to influence neurogenic processes may provide a novel approach to antidepressant therapy.
- Neurodegenerative Diseases : By reducing amyloid β levels, it could be beneficial in Alzheimer's disease research.
Properties
IUPAC Name |
5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl4N4.ClH/c1-3-6-26(9-11-4-5-11)18-15(22)17(23-10(2)24-18)25-16-13(20)7-12(19)8-14(16)21;/h7-8,11H,3-6,9H2,1-2H3,(H,23,24,25);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMGENCTAWBLNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C2=NC(=NC(=C2Cl)NC3=C(C=C(C=C3Cl)Cl)Cl)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl5N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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